

Sarcosine Methyl Ester Hydrochloride: A Technical Solubility Profile

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Compound of Interest		
Compound Name:	Methyl N-methylglycinate hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of sarcosine methyl ester hydrochloride. This document compiles available data on its solubility in various solvents, outlines detailed experimental protocols for solubility determination, and explores its relevance in key signaling pathways.

Physicochemical Properties and Solubility Data

Sarcosine methyl ester hydrochloride is a white to off-white crystalline powder.[1] As the hydrochloride salt of the methyl ester of sarcosine (N-methylglycine), it is designed to have enhanced solubility and bioavailability compared to its parent amino acid.[2] The formation of the hydrochloride salt improves water solubility and chemical stability.[2]

While specific quantitative solubility data for sarcosine methyl ester hydrochloride is limited in publicly available literature, its qualitative solubility is well-documented. It is known to be soluble in water and moderately soluble in polar solvents like methanol.[3][4] General observations also indicate solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.

To provide a quantitative context, the table below includes solubility data for the closely related compounds glycine methyl ester hydrochloride and the parent compound, sarcosine. This data



can serve as a useful reference point for estimating the solubility of sarcosine methyl ester hydrochloride.

Compound	Solvent	Temperature	Solubility	Source(s)
Glycine Methyl Ester Hydrochloride	Water	20°C	>1000 g/L	[5]
Water	Not Specified	2% (w/v)	[6]	
Methanol	Not Specified	50 mg/mL	[6]	
Sarcosine	Water	20°C	1480 g/L	[7]
PBS (pH 7.2)	Not Specified	~10 mg/mL	[8]	
DMSO	Not Specified	Slightly Soluble	[8]	
Sarcosine Methyl Ester Hydrochloride	Water	Not Specified	Soluble	[1][2][3][4]
Methanol	Not Specified	Moderately Soluble		

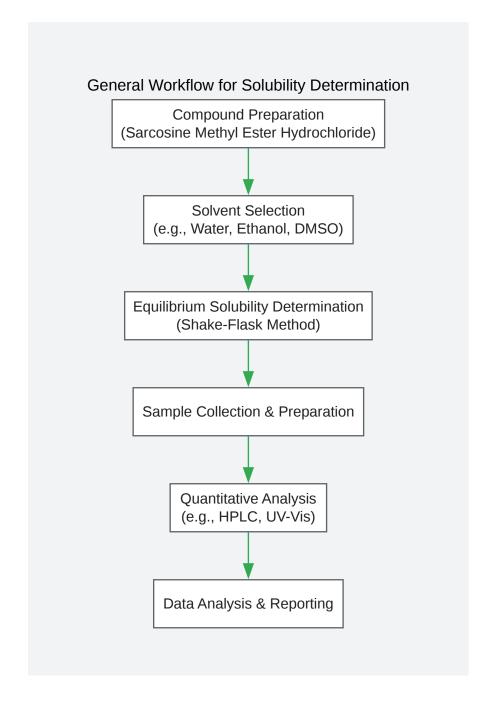
Experimental Protocols for Solubility Determination

A precise determination of the solubility of sarcosine methyl ester hydrochloride is crucial for its application in research and drug development. Below are detailed methodologies for conducting such experiments.

General Experimental Workflow

The following diagram outlines a general workflow for determining the solubility of a compound like sarcosine methyl ester hydrochloride.





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Caption: A general workflow for determining compound solubility.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.



Materials:

- Sarcosine methyl ester hydrochloride
- Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)
- Vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method.

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of sarcosine methyl ester hydrochloride to a series of vials.
 - Add a known volume of each selected solvent to the respective vials.
 - Securely cap the vials to prevent solvent evaporation.
- · Equilibration:
 - Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C).
 - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
- Sample Collection and Preparation:



- After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
- Carefully withdraw a sample from the supernatant using a syringe.
- Immediately filter the sample through a syringe filter to remove any undissolved solid.
- Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantitative Analysis:
 - Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of sarcosine methyl ester hydrochloride.
 - Prepare a calibration curve using standard solutions of known concentrations.
- Data Analysis:
 - Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor.
 - Express the results in appropriate units (e.g., mg/mL or g/L).

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Materials:

- Sarcosine methyl ester hydrochloride dissolved in a stock solution (e.g., 10 mM in DMSO)
- Aqueous buffer solutions (e.g., PBS at various pH values)
- 96-well plates (UV-transparent for direct reading, or for sample transfer)



- Automated liquid handler (optional)
- Plate reader capable of nephelometry or turbidimetry, or a UV-Vis plate reader.

Procedure:

- Preparation of Test Plates:
 - Add the aqueous buffer solutions to the wells of a 96-well plate.
 - Using a liquid handler or multichannel pipette, add small volumes of the sarcosine methyl ester hydrochloride stock solution to the buffer-containing wells to create a range of final concentrations.
- Incubation and Measurement:
 - Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2-24 hours).
 - Measure the turbidity or light scattering of each well at various time points using a nephelometer or turbidimeter. The concentration at which precipitation is first observed is the kinetic solubility.
 - Alternatively, for UV-Vis detection, the plate can be centrifuged to pellet any precipitate, and the absorbance of the supernatant is measured. The concentration at which the measured absorbance deviates from the expected linear increase is the kinetic solubility.
- Data Analysis:
 - Plot the measured signal (turbidity or absorbance) against the compound concentration.
 - The concentration at the point of inflection or deviation from linearity is determined as the kinetic solubility.

Involvement in Signaling Pathways

While direct studies on the signaling pathways of sarcosine methyl ester hydrochloride are not extensively documented, the parent compound, sarcosine, has been shown to modulate key





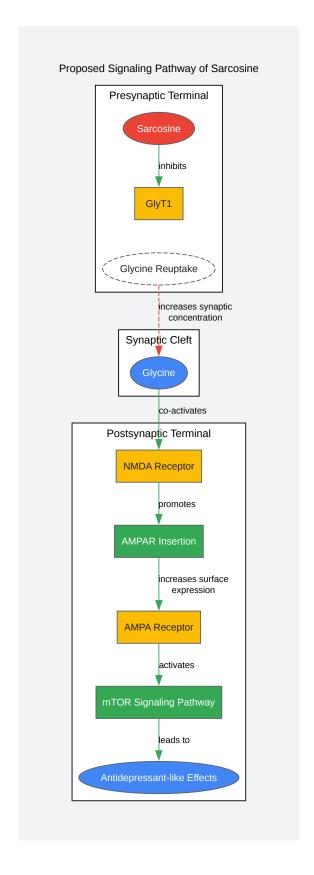


neurological pathways. As a derivative, sarcosine methyl ester hydrochloride is likely investigated for similar effects.

Sarcosine is known to be a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[9][10] Its antidepressant-like effects have been linked to the activation of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the mammalian target of rapamycin (mTOR) signaling pathway.[9][10][11]

The proposed mechanism involves sarcosine increasing the synaptic availability of glycine, which in turn enhances the activation of NMDA receptors.[10] This leads to the insertion of AMPA receptors into the postsynaptic membrane, amplifying the postsynaptic response.[10] The increased AMPA receptor activity then triggers the downstream activation of the mTOR signaling cascade, which is associated with neuroproliferative effects.[10]





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Caption: Proposed signaling pathway for the antidepressant-like effects of sarcosine.



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